molecular formula C15H17N5OS2 B2904058 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1351632-67-1

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2904058
CAS No.: 1351632-67-1
M. Wt: 347.46
InChI Key: ZOFMVKUCIITHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound featuring a benzothiazole core linked to a 1,3,4-thiadiazole moiety via an acetamide bridge. This structural architecture is common in bioactive molecules, particularly those targeting neurological disorders or cancer, due to the pharmacophoric synergy between benzothiazoles and thiadiazoles .

Properties

IUPAC Name

2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5OS2/c1-8-5-6-9(2)13-12(8)17-15(23-13)20(4)7-11(21)16-14-19-18-10(3)22-14/h5-6H,7H2,1-4H3,(H,16,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFMVKUCIITHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a novel derivative of benzo[d]thiazole and thiadiazole, which have been recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N3OS2C_{18}H_{21}N_{3}OS_{2} with a molecular weight of 359.5 g/mol . The structure includes a benzo[d]thiazole core linked to a methylamino group and a thiadiazole moiety, which is crucial for its biological interactions.

Antimicrobial Activity

Research has shown that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance:

  • A study indicated that certain 1,3,4-thiadiazole derivatives demonstrated minimum inhibitory concentrations (MIC) against various Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents .
  • The compound's structure suggests it may interact with bacterial enzymes or cell membranes, leading to bacterial cell death.

Anticancer Activity

The anticancer potential of similar thiadiazole derivatives has been documented extensively:

  • Compounds with the 1,3,4-thiadiazole structure have shown promising results in inhibiting the growth of cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and H460 (lung cancer). For example, some derivatives exhibited IC50 values in the range of 0.28 to 10 μg/mL against these cell lines .
  • The mechanism of action often involves inducing apoptosis in cancer cells through interaction with tubulin and other cellular targets .

Anti-inflammatory Activity

The anti-inflammatory effects of benzo[d]thiazole derivatives have also been explored:

  • Certain studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This indicates that the compound may possess therapeutic potential in treating inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Demonstrated significant antibacterial activity (MIC = 32.6 μg/mL) against E. coli and S. aureus.
Identified anticancer activity with IC50 values ranging from 0.28 to 10 μg/mL against various cancer cell lines.
Reported anti-inflammatory properties through inhibition of cytokines.

The biological activity of This compound is likely attributed to:

  • Enzyme Inhibition : The benzo[d]thiazole core may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.
  • Receptor Interaction : Potential binding to receptors involved in inflammation could modulate inflammatory responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with 1,3,4-Thiadiazole and Acetamide Linkages

The compound shares structural motifs with several synthesized derivatives reported in the literature. For example:

  • N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide (): This analogue replaces the 4,7-dimethylbenzothiazole with a 6-methylbenzothiazole and introduces a 4-methoxyphenyl group on the thiadiazole. It demonstrated 100% effectiveness in anticonvulsant assays, highlighting the importance of electron-donating substituents (e.g., methyl, methoxy) on bioactivity .
  • 2-(4-Ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (): Here, the benzothiazole is replaced with a phenoxy group. The absence of the benzothiazole domain reduced its anticonvulsant potency, underscoring the critical role of the benzothiazole hydrophobic core in target engagement .

Substituent Effects on Physicochemical Properties

Comparative data on melting points, yields, and substituent effects are summarized below:

Compound Name Substituents (Benzothiazole/Thiadiazole) Yield (%) Melting Point (°C) Bioactivity (If Reported)
Target Compound 4,7-dimethyl / 5-methyl N/A N/A Not reported in provided evidence
N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-[(6-methylbenzothiazol-2-yl)amino]acetamide 6-methyl / 4-methoxyphenyl 85 135–136 100% anticonvulsant activity
2-(2-Isopropyl-5-methylphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide Phenoxy / methylthio 79 158–160 Not reported
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide Chlorobenzylthio / phenoxy 74 132–134 Not reported

Key observations:

  • Electron-withdrawing groups (e.g., chloro in , Compound 5e) reduce yields compared to electron-donating groups (e.g., methoxy in ) .
  • Methylthio substituents on the thiadiazole (e.g., , Compound 5f) correlate with higher melting points (~158–160°C), likely due to increased molecular symmetry .

Bioactivity and Mechanism Insights

While direct bioactivity data for the target compound is unavailable, structurally related molecules provide insights:

  • Anticonvulsant Activity : Benzothiazole-thiadiazole hybrids (e.g., ) inhibit voltage-gated sodium channels, a mechanism critical for seizure suppression. The 4,7-dimethyl substitution on the benzothiazole may enhance blood-brain barrier permeability compared to unsubstituted analogues .
  • Anticancer Potential: Compounds like N-((5-(substituted methyleneamino)-1,3,4-thiadiazol-2-yl)methyl)benzamide derivatives () show microtubule disruption activity. The acetamide linker in the target compound could similarly stabilize protein-ligand interactions .

Q & A

Q. Methodology :

  • Synthesis : Multi-step pathways typically involve thiadiazole ring formation, followed by acylation or alkylation reactions. Key steps include controlling temperature (60–100°C), solvent selection (e.g., DMF, THF), and reaction time (6–24 hrs) to optimize yield .
  • Characterization : Use 1H/13C NMR to confirm substituent connectivity, mass spectrometry (HRMS) for molecular weight validation, and IR spectroscopy to identify functional groups (e.g., amide C=O stretches) .

Basic: Which spectroscopic methods are essential for monitoring reaction progress and purity assessment?

Q. Methodology :

  • Thin-layer chromatography (TLC) with UV visualization tracks intermediates.
  • NMR spectroscopy resolves regiochemical ambiguities (e.g., distinguishing thiadiazole vs. thiazole protons) .
  • High-resolution mass spectrometry (HRMS) confirms molecular ion peaks and detects impurities .

Advanced: How can reaction yields be optimized for this compound’s synthesis, particularly with competing side reactions?

Q. Methodology :

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in acylation steps .
  • Catalyst screening : Use bases like NaH or K2CO3 to deprotonate intermediates and reduce byproducts .
  • Temperature gradients : Gradual heating (e.g., 50°C → 80°C) minimizes decomposition of thermally labile groups .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Q. Methodology :

  • Cross-validation : Combine NMR (for connectivity) with X-ray crystallography (for absolute configuration) .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values to identify misassignments .

Advanced: What computational strategies predict the compound’s biological activity and target interactions?

Q. Methodology :

  • Molecular docking : Use programs like AutoDock Vina to simulate binding to targets (e.g., kinases, receptors). Validate with crystallographic data (e.g., SHELX-refined protein-ligand structures) .
  • QSAR modeling : Corrogate electronic descriptors (e.g., Hammett σ) with bioactivity data from analogs .

Advanced: How to design in vitro assays to evaluate pharmacokinetic properties like metabolic stability?

Q. Methodology :

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
  • Solubility screening : Use shake-flask method with PBS (pH 7.4) and DMSO controls to assess aqueous solubility .

Advanced: How to address discrepancies between computational predictions and experimental bioactivity data?

Q. Methodology :

  • Re-evaluate docking parameters : Adjust binding site flexibility or solvation models to better reflect in vivo conditions .
  • Experimental validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity .

Basic: What purification challenges arise post-synthesis, and how are they mitigated?

Q. Methodology :

  • Column chromatography : Use silica gel with gradient elution (hexane/EtOAc) to separate polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity .

Advanced: How to analyze substituent electronic effects on the compound’s reactivity?

Q. Methodology :

  • Hammett analysis : Correlate σ values of substituents (e.g., 4-CH3, 7-CH3) with reaction rates in nucleophilic substitutions .
  • DFT calculations : Map electrostatic potential surfaces to identify electrophilic hotspots .

Advanced: What experimental approaches validate target binding affinity and mechanism of action?

Q. Methodology :

  • X-ray crystallography : Resolve ligand-protein complexes using SHELX-refined structures to identify key interactions .
  • Biolayer interferometry (BLI) : Measure real-time binding kinetics for low-solubility compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.